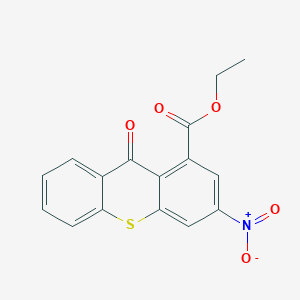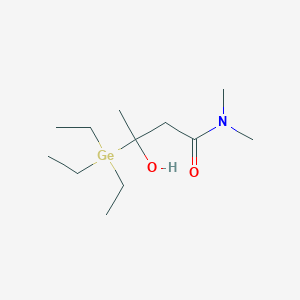
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is an organic compound with the molecular formula C11H25NO2Ge This compound is characterized by the presence of a hydroxy group, a dimethylamino group, and a triethylgermyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide typically involves the reaction of N,N-dimethyl-3-hydroxybutanamide with triethylgermanium chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-Oxo-N,N-dimethyl-3-(triethylgermyl)butanamide.
Reduction: 3-Hydroxy-N,N-dimethylbutanamide.
Substitution: 3-Hydroxy-N,N-dimethyl-3-(substituted)butanamide.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide involves its interaction with specific molecular targets. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the triethylgermyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N,N-dimethylbutanamide: Lacks the triethylgermyl group, resulting in different chemical and biological properties.
N,N-Dimethyl-3-(triethylgermyl)butanamide:
3-Hydroxy-N,N-dimethyl-3-(trimethylsilyl)butanamide: Contains a trimethylsilyl group instead of a triethylgermyl group, leading to differences in chemical behavior and applications.
Uniqueness
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique reactivity. This makes it a valuable compound for research in organogermanium chemistry and its applications in various scientific fields .
Properties
CAS No. |
82816-44-2 |
|---|---|
Molecular Formula |
C12H27GeNO2 |
Molecular Weight |
289.98 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-3-triethylgermylbutanamide |
InChI |
InChI=1S/C12H27GeNO2/c1-7-13(8-2,9-3)12(4,16)10-11(15)14(5)6/h16H,7-10H2,1-6H3 |
InChI Key |
ZGNDRPNWCSCGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


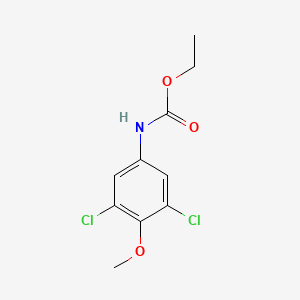
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
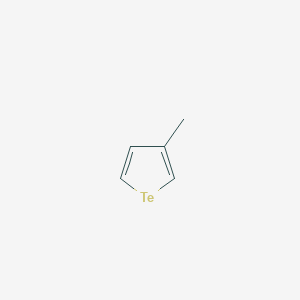
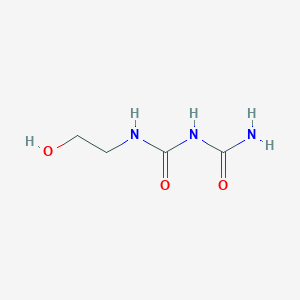
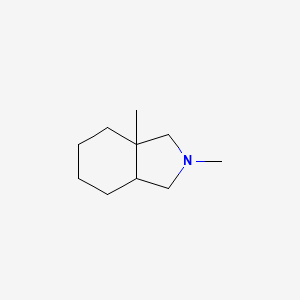
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
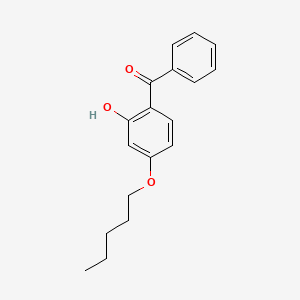
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
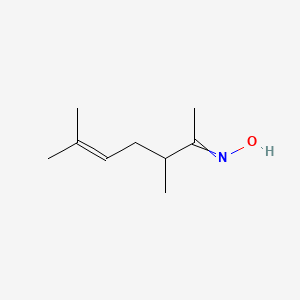
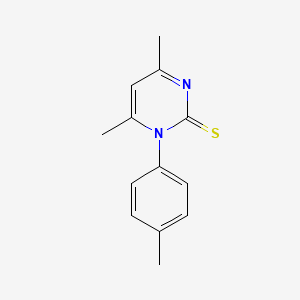

![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
